molecular formula C6H5BrF2N2O2 B2639870 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1946818-64-9

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Numéro de catalogue: B2639870
Numéro CAS: 1946818-64-9
Poids moléculaire: 255.019
Clé InChI: ABZSBTGJGGGHJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-Bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a functionalized pyrazole derivative designed for advanced pharmaceutical and agrochemical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with a broad spectrum of biological activities . The strategic incorporation of a difluoromethyl group at the 5-position significantly enhances the molecule's potential. The difluoromethyl (CF2H) group is a valuable bioisostere known to modulate key physicochemical properties, such as lipophilicity and metabolic stability. Notably, the CF2H group can act as a hydrogen bond donor, mimicking functionalities like alcohols or thiols, which is crucial for specific target engagement . This compound is particularly useful as a key synthetic intermediate or a core building block in the development of novel therapeutic agents. Its structure is amenable for further derivatization, especially via the acetic acid linker, which can be used to create amide bonds or other connections for constructing more complex molecules. Researchers can utilize this building block to explore structure-activity relationships in programs targeting inflammation, cancer, and infectious diseases, given the established relevance of pyrazole cores in these areas . The presence of both bromo and difluoromethyl substituents on the pyrazole ring offers unique electronic and steric properties for optimizing lead compounds.

Propriétés

IUPAC Name

2-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O2/c7-3-1-10-11(2-4(12)13)5(3)6(8)9/h1,6H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSBTGJGGGHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Acetic Acid Substitution: Finally, the acetic acid moiety is introduced through a substitution reaction, often involving a halogenated acetic acid derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the acetic acid moiety.

    Reduction: Reduction reactions may target the bromo or difluoromethyl groups, potentially converting them to other functional groups.

    Substitution: The bromo group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alkanes or alcohols.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and analgesic effects. Recent studies have highlighted its potential as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, demonstrate significant inhibition of COX-2 with selectivity over COX-1. For instance, a study reported a selectivity index for COX-2 inhibition that was notably higher than that of standard anti-inflammatory drugs like celecoxib . This selectivity is crucial as it may reduce gastrointestinal side effects typically associated with non-selective COX inhibitors.

Analgesic Effects

In vivo studies have shown that this compound can produce analgesic effects when administered subcutaneously or intracerebroventricularly. The analgesic efficacy was compared favorably against traditional analgesics, suggesting its potential for development into a therapeutic agent for pain management .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with modified biological properties. Recent advancements in synthetic techniques have allowed for the creation of new pyrazole derivatives that maintain or enhance the desired pharmacological effects while potentially minimizing toxicity .

Case Study 1: COX Inhibition

A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most potent compounds exhibited IC50 values significantly lower than those of standard treatments, indicating a promising avenue for further drug development aimed at inflammatory diseases .

Case Study 2: Anticancer Activity

Another line of research has focused on the anticancer potential of pyrazole derivatives. For example, compounds related to this compound have shown activity against various cancer cell lines, including breast and pancreatic cancer cells. These studies suggest mechanisms involving apoptosis induction and cell cycle arrest, highlighting the compound's versatility as a therapeutic agent .

Mécanisme D'action

The mechanism of action of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromo group can participate in halogen bonding interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at Positions 3, 4, and 5

Key structural analogs differ in substituents at positions 3, 4, and 5 of the pyrazole ring, as well as in the carboxylic acid chain. These modifications significantly influence physicochemical properties and applications:

a) Position 3 Modifications
  • Trifluoromethyl group: Example: 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 299405-26-8) Molecular Formula: C₇H₆BrF₃N₂O₂; Molecular Weight: 287.03 Solubility: Slightly soluble in chloroform and methanol . Application: Used as a research chemical in organic synthesis .
  • Difluoromethyl group: Example: 2-(4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 1001518-81-5) Molecular Formula: C₇H₇BrF₂N₂O₂; Molecular Weight: 269.04 Application: Potential intermediate in pharmaceuticals or agrochemicals .
b) Position 5 Modifications
  • Cyclopropyl group: Example: [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1001500-11-3) Molecular Formula: C₉H₉BrF₂N₂O₂ (estimated); Molecular Weight: Higher due to cyclopropyl substitution. Note: Increased steric bulk may affect binding affinity in biological systems .
  • Methyl group :

    • Example: 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 299405-26-8)
    • The methyl group enhances hydrophobicity compared to hydrogen or cyclopropyl substituents .
c) Carboxylic Acid Chain Modifications
  • Propanoic acid chain: Example: 2-[4-bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid (CAS 1946828-32-5) Molecular Formula: C₈H₉BrF₂N₂O₂; Molecular Weight: 283.08 Impact: Longer chain may alter solubility and metabolic stability .

Molecular Properties and Solubility

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight Solubility Reference
Target Compound Br (4), CF₂H (5) C₆H₅BrF₂N₂O₂ (estimated) ~265 (estimated) Not reported -
[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid Br (4), CF₂H (5), cyclopropyl (5) C₉H₉BrF₂N₂O₂ ~313 (estimated) Not reported
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Br (4), CF₃ (3), CH₃ (5) C₇H₆BrF₃N₂O₂ 287.03 Chloroform, methanol
2-(4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetic acid Br (4), CF₂H (3), CH₃ (5) C₇H₇BrF₂N₂O₂ 269.04 Not reported

Key Research Findings

  • Steric Impact : Cyclopropyl at position 5 introduces steric hindrance, which may reduce enzymatic degradation in vivo but complicate synthetic accessibility .
  • Solubility Trends : Methyl and trifluoromethyl substituents reduce aqueous solubility, necessitating formulation adjustments for biological testing .

Activité Biologique

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C9H9BrF2N2O2 and a molecular weight of 295.08 g/mol, is part of a broader class of pyrazoles known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.

  • Molecular Formula : C9H9BrF2N2O2
  • Molecular Weight : 295.08 g/mol
  • CAS Number : 1001500-11-3

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth. Notable targets include:

  • BRAF(V600E)
  • EGFR
  • Aurora-A Kinase

These targets are critical in many cancers, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been documented extensively. Compounds within this class have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This activity is particularly relevant in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Antibacterial and Antifungal Properties

Pyrazole derivatives, including the compound , have shown promising antibacterial and antifungal activities. Studies have reported that certain pyrazoles can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For example, derivatives have been synthesized and tested against various strains, showing moderate to excellent inhibitory effects on mycelial growth in phytopathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can significantly enhance or diminish their efficacy. For instance:

  • The presence of bromine and difluoromethyl groups has been associated with increased potency against specific cancer cell lines.
  • Substituents on the acetic acid moiety can also influence solubility and bioavailability, affecting overall therapeutic potential .

Case Studies

  • Antitumor Efficacy : A study evaluated various pyrazole derivatives for their ability to inhibit tumor cell proliferation. Results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines.
  • Inflammation Models : In vivo studies using murine models of inflammation demonstrated that administration of pyrazole derivatives led to a significant reduction in swelling and inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by bromination and difluoromethylation. For example, pyrazole cores are often functionalized via Vilsmeier-Haack reactions or halogenation (e.g., using N-bromosuccinimide). Optimization includes adjusting reaction temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Post-synthetic hydrolysis of ester intermediates (e.g., methyl/ethyl esters) to carboxylic acids is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the acetic acid moiety).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated for related pyrazole derivatives .

Q. What are the key steps in the purification of this compound, and how does solvent choice affect crystallization?

  • Methodology : Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization. Polar solvents (e.g., ethanol/water) enhance crystallization efficiency by modulating solubility. For brominated pyrazoles, slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel pyrazole derivatives?

  • Methodology : Cross-validate data using complementary techniques:

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Leverage X-ray crystallography for unambiguous structural confirmation. Computational tools (e.g., Gaussian software) can model electronic environments to explain anomalous peaks .

Q. What strategies improve the solubility and stability of this compound in aqueous media for biological testing?

  • Methodology :

  • Salt Formation : Convert the carboxylic acid to a sodium/potassium salt.
  • Prodrug Design : Esterify the acid group to enhance lipophilicity, with in vivo hydrolysis to the active form.
  • Co-solvents : Use DMSO or cyclodextrins to stabilize the compound in aqueous buffers. Evidence from hydrazone derivative studies suggests these approaches maintain bioactivity .

Q. How can computational chemistry aid in predicting reactivity and side reactions during synthesis?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in bromination/difluoromethylation.
  • In Silico Screening : Tools like ICReDD’s reaction design platform combine computational and experimental data to identify optimal conditions, minimizing side products like over-halogenated species .

Q. What methodologies assess the compound’s potential as an enzyme inhibitor, and how are in vitro assays designed?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for carbonic anhydrase or kinase targets).
  • Structure-Activity Relationship (SAR) : Modify the pyrazole core (e.g., substituent electronegativity) and correlate with inhibitory potency.
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., σ receptors) using AutoDock or Schrödinger Suite .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.